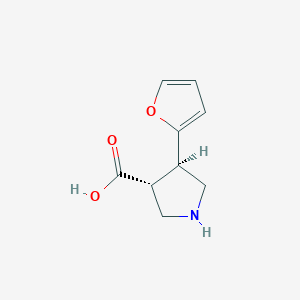

(+/-)-trans-4-(2-Furanyl)pyrrolidine-3-carboxylic acid

Beschreibung

Historical Context and Discovery

The development and characterization of this compound emerged from the broader historical context of pyrrolidine chemistry and heterocyclic compound research. Pyrrolidine derivatives have been subjects of scientific investigation for decades, with their significance becoming particularly apparent through their presence in natural products and their utility as synthetic intermediates. The industrial production of pyrrolidine itself was established through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts supported on alumina, demonstrating the chemical industry's recognition of pyrrolidine compounds' importance.

The historical development of pyrrolidine-based compounds can be traced through their occurrence in natural systems and subsequent synthetic applications. Many modifications of pyrrolidine are found in natural and synthetic drugs and drug candidates, with the pyrrolidine ring structure present in numerous natural alkaloids including nicotine and hygrine. This natural occurrence provided early researchers with insights into the biological significance of pyrrolidine-containing molecules and motivated synthetic efforts to create novel derivatives with enhanced properties.

Research into furan-containing pyrrolidine derivatives, such as this compound, represents a more recent development in heterocyclic chemistry. The synthesis of such compounds has been facilitated by advances in cascade reaction methodologies and the development of sophisticated synthetic strategies. Recent studies have introduced cascade approaches for synthesizing functionalized (2-furyl)-2-pyrrolidines, showcasing both convergence and remarkable stereoselectivity through domino processes that proceed via nitrogen-hydrogen insertion into enynal-derived metal-carbenoids, followed by intramolecular aldol reactions.

The emergence of this compound as a research compound reflects the ongoing evolution in medicinal chemistry toward more sophisticated heterocyclic structures. Modern pharmaceutical research has increasingly focused on compounds that combine multiple heterocyclic systems, recognizing that such molecular architectures often exhibit enhanced biological activities and improved pharmacological properties. The compound's development represents part of this broader trend toward structural complexity in drug discovery and chemical biology research.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that exemplify key principles of heterocyclic design and reactivity. Heterocyclic compounds represent one of the most important classes of organic molecules, with applications spanning pharmaceuticals, agrochemicals, and materials science. The compound under discussion serves as an excellent example of how multiple heterocyclic systems can be integrated to create molecules with enhanced properties and research utility.

The pyrrolidine component of the compound contributes several important characteristics that make it valuable in heterocyclic chemistry. Pyrrolidine rings are known for their conformational rigidity compared to acyclic amines, a property that significantly influences molecular recognition and binding interactions. This rigidity arises from the cyclic structure, which restricts rotation around the carbon-nitrogen bonds and creates a more defined three-dimensional shape. The nitrogen atom in the pyrrolidine ring can participate in hydrogen bonding and coordination interactions, making pyrrolidine-containing compounds particularly useful as ligands and pharmaceutical intermediates.

The furan ring system adds another dimension to the compound's heterocyclic significance. Furan rings are aromatic five-membered heterocycles containing oxygen, and they contribute unique electronic properties to molecular structures. The oxygen atom in the furan ring can serve as both a hydrogen bond acceptor and a site for electrophilic attack, providing multiple avenues for chemical modification and biological interaction. The aromatic nature of the furan ring also contributes π-electron density that can participate in stacking interactions and other non-covalent binding modes.

Research into pyrrolidine-containing compounds has demonstrated their versatility as scaffolds for drug discovery and chemical biology applications. Recent insights about pyrrolidine core skeletons in pharmacology have highlighted their importance as fundamental components for designing and developing novel biologically active compounds and drug candidates. The pyrrolidine ring system has been shown to be present in many pharmacologically important agents, serving key roles in pharmacotherapy and making it a versatile scaffold for medicinal chemistry research.

The combination of pyrrolidine and furan rings in this compound creates opportunities for diverse chemical reactivity patterns. The compound can undergo various chemical reactions including oxidation of the furan ring to form furan derivatives, reduction of the carboxylic acid group to alcohols or aldehydes, and substitution reactions on the furan ring using electrophilic aromatic substitution. These reaction capabilities make the compound valuable as a synthetic intermediate and research tool for exploring structure-activity relationships.

Overview of Pyrrolidine-Based Compounds in Academic Research

Pyrrolidine-based compounds have established themselves as indispensable tools in academic research, spanning multiple disciplines from medicinal chemistry to materials science. The broad research interest in these compounds stems from their unique structural properties and their presence in numerous biologically active natural products and synthetic pharmaceuticals. Academic research groups worldwide have invested considerable effort in developing new synthetic methodologies for pyrrolidine derivatives and exploring their applications across various research domains.

In pharmaceutical development research, pyrrolidine derivatives serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders. The structural features of pyrrolidine rings make them particularly suitable for creating compounds that can interact with neurological targets, as demonstrated by their presence in numerous central nervous system-active drugs. Research has shown that pyrrolidine-containing compounds can modulate neurotransmitter systems, potentially acting as inhibitors in biochemical pathways related to neurological functions.

Academic research in medicinal chemistry has extensively explored pyrrolidine derivatives for their potential as novel ligands for receptors, facilitating the discovery of new therapeutic agents with improved efficacy and selectivity. The conformational rigidity of pyrrolidine rings provides advantages in drug design by reducing the conformational entropy penalty associated with receptor binding. This property has made pyrrolidine-containing compounds attractive candidates for pharmaceutical research, where precise molecular recognition is crucial for therapeutic efficacy.

Peptide synthesis represents another major area of academic research where pyrrolidine-based compounds have found significant application. These compounds are commonly used in solid-phase peptide synthesis, allowing for the efficient construction of complex peptide sequences with enhanced stability and bioactivity. The incorporation of pyrrolidine derivatives into peptide structures can improve resistance to proteolytic degradation and enhance biological activity, making them valuable tools for peptide-based drug development.

Research in biochemical studies has utilized pyrrolidine derivatives as valuable tools for studying enzyme mechanisms and interactions, helping researchers understand biological processes at a molecular level. The unique structural features of these compounds allow them to serve as enzyme inhibitors or activators, providing insights into enzyme function and regulation. For example, research has discovered pyrrolidine carboxamides as a novel class of potent inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, demonstrating their potential as antimicrobial agents.

Recent academic research has also explored the applications of pyrrolidine derivatives in material science, where they are investigated for their potential use in developing functional materials such as polymers and coatings that require specific chemical properties for enhanced performance. The ability to modify pyrrolidine structures through various chemical reactions makes them attractive building blocks for materials with tailored properties.

Nomenclature and Classification Systems

The nomenclature and classification of this compound follows established chemical naming conventions that provide precise identification of its molecular structure and stereochemical configuration. Understanding these naming systems is crucial for accurate communication in scientific literature and chemical databases, ensuring that researchers can correctly identify and work with this compound. The systematic name incorporates multiple elements that describe the core structure, substituents, stereochemistry, and functional groups present in the molecule.

The International Union of Pure and Applied Chemistry systematic name for this compound follows a hierarchical approach that begins with the principal functional group and core ring system. The carboxylic acid functional group takes precedence in naming, leading to the designation as a pyrrolidine-3-carboxylic acid derivative. The pyrrolidine ring serves as the parent structure, with numbering beginning from the nitrogen atom and proceeding around the ring to minimize the locants of substituents. The furan ring attachment at the 4-position is designated as 4-(2-furanyl), indicating that the furan ring is connected through its 2-position to the 4-position of the pyrrolidine ring.

The stereochemical designations in the compound name provide critical information about the three-dimensional arrangement of atoms. The "trans" designation indicates that the furan ring at the 4-position and the carboxylic acid group at the 3-position are on opposite sides of the pyrrolidine ring plane. This trans configuration is significant because it influences the compound's biological activity and chemical properties compared to the corresponding cis isomer. The "(+/-)" prefix indicates that the compound exists as a racemic mixture, containing equal amounts of both enantiomers.

Chemical database classification systems organize this compound within multiple hierarchical categories. According to the ClassyFire chemical taxonomy system, the compound belongs to the kingdom of organic compounds, the superclass of organoheterocyclic compounds, and the class of pyrrolidines. More specifically, it can be classified as a pyrrolidine carboxylic acid derivative with furan substitution. This classification system helps researchers identify related compounds and understand structure-activity relationships within chemical families.

Eigenschaften

IUPAC Name |

(3R,4R)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTSLALPZKTAJM-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology:

- Intramolecular metal carbenoide NH insertion reactions of N-Boc δ-amino α-diazo β-ketoesters or phosphonates are employed to generate cis-3-oxo pyrrolidines with high diastereoselectivity.

- These reactions typically utilize diazo compounds and transition metal catalysts (e.g., Rhodium or Copper complexes) to facilitate ring closure.

Example:

- As described in recent patents, cis-3-oxo pyrrolidine 2-carboxylates and 2-phosphonates are synthesized via this route, with yields often exceeding 80% and high diastereomeric purity (up to >99% ee).

Data Table 1: Synthesis of 3-Oxo Pyrrolidines

| Entry | Starting Material | Catalyst | Yield (%) | Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| 1 | N-Boc δ-amino α-diazo β-ketoester | Rh(II) | 85 | >99% | |

| 2 | N-Boc δ-amino α-diazo β-ketoester | Cu(I) | 80 | >98% |

Regioselective Functionalization at C-4

The 3-oxo pyrrolidines are amenable to regioselective electrophilic substitution at the C-4 position via formation of 2,4-dicarbonyl dianions.

Methodology:

- Generation of dianions : Treatment of 3-oxo pyrrolidines with lithium diisopropylamide (LDA) at low temperatures (~−78°C) produces regioselective dianions.

- Electrophilic substitution : Electrophiles such as methyl iodide, benzyl bromide, or other alkyl halides are added to introduce substituents at C-4.

Research Findings:

- Electrophilic substitution at C-4 proceeds with high regioselectivity, yielding mono-substituted pyrrolidines.

- Steric hindrance influences the efficiency; for example, bulky groups like tert-butyl reduce yields.

Data Table 2: Electrophilic Functionalization at C-4

| Entry | Substrate | Electrophile | Electrophile Equiv. | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-oxo pyrrolidine | Methyl iodide | 1.5 | 83 | Good regioselectivity |

| 2 | 2-furan derivative | Methyl iodide | 1.5 | 88 | Electron-rich furanyl favors substitution |

| 3 | t-Butyl derivative | Methyl iodide | 1.5 | 50 | Steric hindrance reduces yield |

Aromatization to Pyrroles

The key step involves converting the functionalized 3-oxo pyrrolidines into aromatic pyrroles, which are precursors to the carboxylic acid.

Methodology:

- Acid-catalyzed aromatization : Treatment with trifluoroacetic acid (TFA) in the presence of silica gel and exposure to air facilitates oxidation and ring aromatization.

- Reaction conditions : Typically performed at room temperature, with the presence of silica gel acting as a catalyst and oxygen from air serving as the oxidant.

Research Findings:

- The aromatization proceeds via a radical mechanism, involving formation of an enol intermediate and subsequent oxidation by molecular oxygen.

- The process is compatible with various substituents, including furanyl groups, yielding pyrroles in yields often exceeding 80%.

Data Table 3: Aromatization to Pyrroles

| Entry | Starting Pyrrolidine | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-oxo pyrrolidine with phenyl | TFA, SiO₂, air | Room temp | 88 | Efficient aromatization |

| 2 | 2-furanyl derivative | TFA, SiO₂, air | Room temp | 85 | Electron-rich groups favor oxidation |

| 3 | t-Butyl derivative | TFA, SiO₂, air | Room temp | 50 | Steric effects reduce yield |

Conversion of Pyrroles to the Carboxylic Acid

The final transformation involves oxidation and functionalization steps to convert the pyrrole into (+/-)-trans-4-(2-furanyl)pyrrolidine-3-carboxylic acid .

Approaches:

- Oxidative cleavage : Using strong oxidants such as potassium permanganate or chromium-based reagents to oxidize the pyrrole ring to the corresponding carboxylic acid.

- Hydrolysis and functional group manipulations : Protecting groups are removed, and oxidation conditions are optimized to prevent over-oxidation.

Summary:

- The overall synthesis route is modular, allowing for the introduction of various substituents at C-4 before aromatization.

- The process is efficient, with yields typically ranging from 50% to 88% for key steps, depending on substituents and steric factors.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-trans-4-(2-Furanyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include manganese(III) and cobalt(II) catalysts.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, aldehydes, and substituted furans, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics enhance bioavailability and facilitate the crossing of the blood-brain barrier, making it a valuable candidate in drug design .

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit potential in treating conditions such as Alzheimer's disease and depression. The compound's ability to modulate neurotransmitter activity is under investigation, highlighting its therapeutic promise .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a versatile building block for synthesizing complex molecules. Its unique functional groups allow for various chemical transformations, enabling the creation of new compounds with desired biological activities .

Synthetic Routes

Common synthetic methods include the Paal-Knorr synthesis and palladium-catalyzed cross-coupling reactions, which facilitate the formation of carbon-carbon bonds under mild conditions. These methods are crucial for developing new pharmaceutical agents and other organic compounds.

Material Science

Advanced Material Formulation

this compound is employed in the formulation of advanced materials, particularly polymers. Its incorporation can enhance properties such as thermal stability and mechanical strength, making it beneficial for creating high-performance materials used in various industrial applications .

Biochemical Research

Understanding Biological Interactions

Researchers utilize this compound to study its interactions with biological systems, aiding in understanding metabolic pathways and enzyme functions. Its structural features allow it to participate in specific molecular interactions that are critical for biological activity .

Potential Biological Activities

Investigations into the antimicrobial and anti-inflammatory properties of this compound are ongoing, with promising results indicating its potential as a therapeutic agent.

Agricultural Chemistry

Development of Agrochemicals

The compound is explored for its potential use in agrochemicals, contributing to the development of new formulations aimed at improving crop protection and yield. Its efficacy in enhancing plant resistance to pests and diseases is a subject of current research .

Data Summary Table

| Application Area | Details |

|---|---|

| Pharmaceuticals | Key intermediate for drugs targeting neurological disorders; enhances bioavailability. |

| Organic Synthesis | Building block for complex molecules; utilized in various synthetic routes. |

| Material Science | Enhances thermal stability and mechanical strength in polymers; used in advanced material formulations. |

| Biochemical Research | Investigates interactions with biological systems; potential antimicrobial and anti-inflammatory properties. |

| Agricultural Chemistry | Explored for use in agrochemicals; improves crop protection and yield. |

Wirkmechanismus

The mechanism of action of (+/-)-trans-4-(2-Furanyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.

Pyrrolone and pyrrolidinone derivatives: These five-membered heterocycles are versatile lead compounds for designing bioactive agents.

Uniqueness

(+/-)-trans-4-(2-Furanyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a furan ring and a pyrrolidine ring, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and research applications .

Biologische Aktivität

(+/-)-trans-4-(2-Furanyl)pyrrolidine-3-carboxylic acid is a chiral compound that features a furan ring attached to a pyrrolidine structure with a carboxylic acid functional group. This unique molecular architecture suggests potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in various research domains.

- Molecular Formula : C9H11NO3

- Molecular Weight : Approximately 183.19 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a furan moiety at the 4-position and a carboxylic acid at the 3-position.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The furan ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group forms hydrogen bonds with polar residues, influencing enzyme activity.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially acting as an inhibitor in biochemical pathways related to neurological functions.

- Anti-inflammatory Properties : There are indications that the compound exhibits anti-inflammatory effects, making it a candidate for further investigation in therapeutic contexts.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the structure of pyrrolidine derivatives can significantly impact their biological activity. For this compound, key findings include:

- Furan vs. Thienyl Substitution : Compounds with different heteroaromatic substitutions (e.g., thienyl) demonstrate varying potencies in biological assays, highlighting the importance of substituent choice.

- Pyrrolidine Ring Conformation : The unrestricted conformation of the pyrrolidine ring allows for diverse interactions within biological systems, enhancing its pharmacological efficacy .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Neurotransmitter Systems : In vitro studies have shown that this compound interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical pathways. Further research is required to elucidate these interactions fully .

- Drug Development Applications : The compound's ability to cross the blood-brain barrier positions it as a valuable candidate in developing treatments for neurological disorders. Its structural characteristics allow for modifications that could enhance efficacy and selectivity against specific targets .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing (+/-)-trans-4-(2-Furanyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis involving furan-containing precursors and pyrrolidine ring closure. For example, a Michael addition reaction using carboxylate-substituted enones with furyl groups can establish stereochemistry . Cyclization may employ palladium catalysts (e.g., Pd(OAc)₂) in DMF or toluene under inert atmospheres to minimize side reactions . Optimize yields (≥70%) via temperature control (80–100°C) and cesium carbonate as a base for deprotonation .

- Key Considerations : Monitor racemization risks during acidic/basic steps using chiral HPLC .

Q. Which analytical techniques are essential for confirming the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (90:10) to resolve enantiomers .

- Circular Dichroism (CD) : Compare CD spectra of synthesized batches with pure enantiomers to detect optical activity deviations .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (if crystals are obtainable) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s conformational stability and interaction with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Calculate energy-minimized conformers (e.g., Gaussian 16, B3LYP/6-31G*) to identify dominant trans-pyrrolidine ring puckering .

- Molecular Docking : Simulate binding to enzymes (e.g., microbial proteases) using AutoDock Vina. Prioritize hydrogen bonding between the carboxylic acid and catalytic residues .

- Validation : Cross-reference docking scores (ΔG ≤ -8 kcal/mol) with in vitro inhibition assays .

Q. What strategies resolve contradictions between crystallographic data and solution-phase spectroscopic results?

- Case Example : If X-ray data shows a planar furan ring, but NMR suggests dynamic puckering, employ:

- Variable-Temperature NMR : Identify coalescence points for ring flexibility.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., explicit water models) to reconcile solid-state vs. solution behavior .

- Outcome : Publish discrepancies with caveats on environmental effects .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and physicochemical properties?

- Experimental Design :

- SAR Study : Synthesize analogs (e.g., 4-(3-Cl-phenyl) or 4-(4-F-phenyl) derivatives) .

- Property Analysis :

- LogP : Measure via shake-flask method to assess hydrophobicity changes.

- MIC Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Data Table :

| Derivative | LogP | MIC (S. aureus) | MIC (E. coli) |

|---|---|---|---|

| 2-Furanyl | 1.2 | 32 µg/mL | >64 µg/mL |

| 4-Cl-Ph | 1.8 | 16 µg/mL | 64 µg/mL |

| Hypothetical data based on structural analogs |

Methodological Best Practices

- Stereochemical Purity : Use chiral catalysts (e.g., Evans’ oxazaborolidine) during asymmetric synthesis to reduce racemization .

- Crystallization Challenges : If crystals fail to form, co-crystallize with thiourea-based co-formers to stabilize supramolecular packing .

- Biological Assays : Include positive controls (e.g., ciprofloxacin) and cytotoxicity testing (HEK293 cells) to validate selectivity .

Note : Avoid commercial sources like BenchChem; instead, reference peer-reviewed syntheses and PubChem data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.